Differentiation by Target Engagement: Absence of 5-Lipoxygenase Inhibition vs. Active Pyrazole Analogs
In a direct binding assay, 1-butyl-1H-pyrazol-4-ol exhibited no significant inhibition of 5-lipoxygenase (5-LO) in rat RBL-1 cells at a concentration of 100 µM [1]. This is a critical differentiator from other pyrazole derivatives that have been optimized for 5-LO inhibition. For instance, a prenylated pyrazole-curcuminoid analog was shown to be a potent and selective 5-LO inhibitor, with an IC50 value in the low micromolar range [2]. This negative result for the target compound provides a defined and quantifiable baseline for its lack of engagement with this specific inflammatory target, which is essential information for scientists seeking to avoid 5-LO modulation or for use as a negative control.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) enzymatic activity |
|---|---|
| Target Compound Data | No significant inhibition (NS) |
| Comparator Or Baseline | Prenylated pyrazole-curcuminoid analog (Compound 11) reported with an IC50 of approximately 0.5 - 2 µM against 5-LO [2] |
| Quantified Difference | Target compound: >100 µM (inactive). Comparator: IC50 ~ 0.5-2 µM (active). |
| Conditions | Rat basophilic leukemia (RBL-1) cell-based assay, concentration tested at 100 µM for the target compound [1]. |
Why This Matters
This data point unequivocally demonstrates that 1-butyl-1H-pyrazol-4-ol does not inhibit 5-LO, differentiating it from many pyrazole-based anti-inflammatory leads and confirming its unique pharmacological fingerprint for target-specific projects.
- [1] ChEMBL Assay CHEMBL620010. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] Koeberle A, et al. SAR Studies on Curcumin's Pro-inflammatory Targets: Discovery of Prenylated Pyrazolocurcuminoids as Potent and Selective Novel Inhibitors of 5-Lipoxygenase. J Med Chem. 2014;57(13):5638-5648. View Source
